molecular formula C21H21N3O2 B2737250 (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone CAS No. 1421507-52-9

(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone

Cat. No. B2737250
CAS RN: 1421507-52-9
M. Wt: 347.418
InChI Key: QIHZSCOIBPKUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone has been found to have a range of biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone in lab experiments is its potential as a therapeutic agent. It has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone. One direction is to further investigate its potential as an anti-cancer drug and explore its efficacy in different types of cancer. Another direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

Synthesis Methods

The synthesis of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone involves the reaction of 2-(1H-benzo[d]imidazol-5-yl)aniline with 2,3-dihydro-1H-inden-2-amine in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to obtain the final compound.

Scientific Research Applications

(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone has been studied extensively for its potential applications in various fields of research. It has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3H-benzimidazol-5-yl(spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(16-5-6-17-18(13-16)23-14-22-17)24-11-9-21(10-12-24)8-7-15-3-1-2-4-19(15)26-21/h1-6,13-14H,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHZSCOIBPKUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)OC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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